FT011 - 1001288-58-9

FT011

Catalog Number: EVT-268789
CAS Number: 1001288-58-9
Molecular Formula: C20H17NO5
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-2-[[3-(3-methoxy-4-propargyloxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid (FT011) is a purpose-synthesized small molecule developed by Fibrotech Therapeutics (Australia) for its anti-fibrotic properties. [] It exhibits the ability to broadly antagonize the actions of pro-fibrotic growth factors such as transforming growth factor-ß1 (TGF-ß1) and platelet-derived growth factor-BB (PDGF-BB). [] FT011 has been studied in the context of chronic diseases, particularly in animal models of chronic kidney and heart disease, where it demonstrated efficacy in preventing fibrosis and preserving organ function. []

This section outlines compounds directly related to the scientific research on FT011, highlighting their roles and relevance. FT011 is investigated for its anti-fibrotic properties and potential therapeutic use in treating chronic diseases characterized by fibrosis, such as chronic kidney, heart, and lung diseases .

Transforming Growth Factor Beta (TGF-β)

    Relevance: FT011 has demonstrated in vitro inhibition of TGF-β1-induced collagen production. This suggests that FT011 may exert its anti-fibrotic effects, at least in part, by interfering with the TGF-β signaling pathway, thereby reducing collagen synthesis and mitigating fibrosis . This mechanism suggests a direct relationship between FT011's activity and the pro-fibrotic effects of TGF-β, highlighting FT011's therapeutic potential in fibrotic diseases.

Platelet-Derived Growth Factor (PDGF)

    Relevance: FT011 exhibits inhibitory effects on PDGF-BB-induced collagen production and mesangial cell proliferation in vitro. These findings indicate that FT011 can directly modulate PDGF signaling, thereby reducing both collagen synthesis and the proliferation of cells involved in the fibrotic process . This positions FT011 as a potential therapeutic agent targeting the pro-fibrotic actions of PDGF, similar to its effect on TGF-β, suggesting a multi-target approach to combating fibrosis.

Vascular Endothelial Growth Factor (VEGF)

    Relevance: In diabetic rat models, FT011 effectively reduced VEGF immunolabeling in retinal Müller cells and suppressed the hyperglycemia-induced increase in VEGF expression . This suggests that in addition to its anti-fibrotic effects, FT011 may also exert therapeutic benefits in diabetic retinopathy by modulating VEGF signaling, highlighting a broader potential for FT011 in treating diseases characterized by both fibrosis and angiogenesis.

Collagen IV and Fibronectin

    Relevance: FT011 treatment, even when initiated late in the disease course, significantly reduced the elevated mRNA levels of collagen IV and fibronectin in diabetic rats. This highlights the ability of FT011 to not only prevent but also potentially reverse established fibrosis, emphasizing its therapeutic value in chronic fibrotic diseases .

Intercellular Adhesion Molecule-1 (ICAM-1)

    Relevance: In diabetic rat models, FT011 successfully reduced retinal leukostasis, which involves leukocyte adherence to the vascular endothelium, and decreased ICAM-1 mRNA levels in both retinal tissue and cultured Müller cells . This suggests that FT011's anti-inflammatory effects, likely mediated through the modulation of ICAM-1 expression, may contribute to its overall therapeutic efficacy in diabetic retinopathy.

Pro-inflammatory Cytokines: MCP-1, CCL20, CINC-1, IL-6

    Relevance: FT011 treatment effectively reduced the hyperglycemia-induced increase in MCP-1, CCL20, CINC-1, and IL-6 expression in cultured Müller cells. This finding further supports the anti-inflammatory properties of FT011, suggesting its ability to dampen the inflammatory cascade associated with diabetic retinopathy by targeting multiple pro-inflammatory mediators . This emphasizes the potential of FT011 in treating inflammatory complications associated with fibrotic diseases.

Overview

FT011 is a novel compound developed by Certa Therapeutics, designed primarily as an anti-fibrotic and anti-inflammatory agent. It has shown potential in treating chronic fibrosis across various organs, including the kidneys, lungs, heart, skin, and eyes. The compound is particularly significant in addressing conditions associated with diabetes and chronic kidney disease, where fibrosis plays a critical role in disease progression and patient mortality. Research has indicated that FT011 can reverse the activation of genetic markers associated with fibrosis, presenting a promising therapeutic avenue for conditions that currently lack effective treatments .

Source and Classification

FT011 was initially developed by Fibrotech Therapeutics Pty Ltd in Melbourne, Australia. It belongs to the class of compounds known as cinnamoyl anthranilates. The compound's molecular formula is C20H17NO5, with a molecular weight of approximately 351.4 g/mol . FT011's classification as an anti-fibrotic agent positions it as a critical player in the therapeutic landscape for fibrotic diseases.

Synthesis Analysis

Methods

The synthesis of FT011 involves the derivation of cinnamoyl anthranilate compounds. The specific synthetic route includes several steps that typically involve the condensation of anthranilic acid with various cinnamic acid derivatives. This process often requires careful control of reaction conditions to optimize yield and purity.

Technical Details

While detailed synthetic protocols are proprietary, general methods include:

  • Condensation Reactions: Utilizing coupling agents to facilitate the formation of the amide bond between anthranilic acid and the cinnamoyl moiety.
  • Purification Techniques: Employing chromatography methods to isolate the desired product from by-products and unreacted materials.
  • Characterization: Using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of FT011.
Molecular Structure Analysis

Structure

FT011's molecular structure features a central anthranilic acid moiety linked to a propargyloxycinnamate group. This configuration is crucial for its biological activity.

Data

  • Molecular Formula: C20H17NO5
  • Molecular Weight: 351.4 g/mol
  • Key Functional Groups: The presence of hydroxyl, amine, and ether functionalities contributes to its pharmacological properties.
Chemical Reactions Analysis

FT011 has been shown to engage in several biochemical interactions that are pivotal for its therapeutic effects:

  • Inhibition of Fibrosis: FT011 reduces collagen deposition in tissues affected by fibrosis, particularly in cardiac and renal tissues.
  • Anti-inflammatory Actions: It modulates inflammatory pathways by decreasing levels of pro-inflammatory cytokines and chemokines such as intercellular adhesion molecule-1 and vascular endothelial growth factor .

Technical Details

The mechanism by which FT011 acts involves:

  • Reduction of Extracellular Matrix Components: By inhibiting signaling pathways associated with fibrosis (e.g., transforming growth factor-beta signaling).
  • Impact on Cellular Proliferation: Studies indicate that FT011 can inhibit cell proliferation in fibroblast cultures exposed to fibrotic stimuli .
Mechanism of Action

FT011 operates through multiple pathways to exert its effects:

  • Inhibition of Transforming Growth Factor-Beta Signaling: This pathway is crucial in fibrosis development; FT011 attenuates its activity, leading to reduced collagen synthesis.
  • Modulation of Inflammatory Responses: By decreasing macrophage infiltration and cytokine production, FT011 helps mitigate tissue damage associated with inflammation.

Data

Research indicates that treatment with FT011 resulted in significant reductions in markers associated with fibrosis in animal models, suggesting a direct correlation between FT011 administration and improved organ function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Exhibits reactivity consistent with other cinnamoyl derivatives; potential for undergoing hydrolysis or oxidation under certain conditions.
Applications

FT011 has been primarily investigated for its applications in:

  • Chronic Kidney Disease: Demonstrated efficacy in reversing fibrotic changes associated with chronic kidney conditions .
  • Diabetic Cardiomyopathy: Shown to attenuate cardiac remodeling and improve heart function in diabetic models .
  • Fibrotic Diseases Across Organs: Its broad applicability makes it a candidate for treating various fibrotic diseases affecting multiple organ systems.

Properties

CAS Number

1001288-58-9

Product Name

FT011

IUPAC Name

2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+

InChI Key

UIWZIDIJCUEOMT-PKNBQFBNSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C

Solubility

Soluble in DMSO

Synonyms

FT011; FT0 11; FT0-11

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.